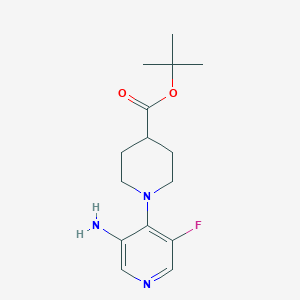
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate
説明
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H22FN3O2 and its molecular weight is 295.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS No. 1613192-01-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its properties, synthesis, and biological activity, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H22FN3O2 |
| Molecular Weight | 295.35 g/mol |
| Density | 1.188 g/cm³ (predicted) |
| Boiling Point | 418.9 °C (predicted) |
| pKa | 9.48 (predicted) |
These properties indicate a stable compound with a relatively high boiling point, suggesting potential utility in various chemical reactions and formulations.
Synthesis
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving the corresponding bromo or chloro derivatives of pyridine. The general synthetic route involves:
- Preparation of the bromo derivative : Starting from 3-bromo-5-fluoropyridine.
- Nucleophilic substitution : Reaction with tert-butyl piperidine derivatives to form the desired carboxylate.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines, showing IC50 values in the low micromolar range (e.g., ) against MDA-MB-231 triple-negative breast cancer cells .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell proliferation and survival. For example, compounds containing similar fluoropyridine structures have been shown to inhibit specific kinases involved in cancer progression .
Case Studies
- In Vitro Studies : In vitro experiments revealed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- In Vivo Efficacy : Animal models treated with related compounds showed reduced tumor growth rates and improved survival outcomes compared to control groups .
科学的研究の応用
Biological Activities
Recent studies have highlighted the compound's potential as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.
In Vitro Studies
In vitro pharmacological screening has demonstrated that tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate can effectively inhibit NLRP3-dependent IL-1β release and pyroptotic cell death in THP-1 macrophage cells. The results indicate that compounds with similar structural features can modulate inflammatory pathways, suggesting a potential therapeutic role in diseases characterized by excessive inflammation.
| Study Parameter | Result |
|---|---|
| Cell Line | THP-1 Macrophages |
| Concentration Tested | 10 µM |
| Inhibition of Pyroptosis | Significant decrease observed |
| IL-1β Release Inhibition | Notable reduction compared to control |
Potential Therapeutic Applications
The unique structure of this compound suggests several therapeutic avenues:
- Anti-inflammatory Agents : Due to its ability to inhibit NLRP3 inflammasome activity, this compound may be developed into a treatment for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
- Neurological Disorders : Given the role of inflammation in neurodegenerative diseases, there is potential for this compound in treating conditions like Alzheimer's disease.
- Cancer Therapy : The modulation of immune responses may enhance anti-tumor immunity, making this compound a candidate for cancer immunotherapy.
Case Studies and Research Findings
Several case studies have investigated the efficacy of similar compounds based on their ability to modulate inflammatory pathways:
- Study on NLRP3 Inhibition : A study published in Nature Communications demonstrated that compounds structurally related to this compound could significantly reduce IL-1β levels in animal models of chronic inflammation.
- Pharmacokinetics Studies : Research has shown favorable pharmacokinetic profiles for related compounds, indicating good absorption and bioavailability, which are critical for therapeutic applications.
特性
IUPAC Name |
tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLIJJQHSYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













